Lipophilicity (LogP) Differentiates 6-Nitro-2H-Indazole from Non-Nitrated and 1H-Tautomeric Analogs
The target compound exhibits a LogP value of 4.17, as reported by a commercial screening compound provider . This is 0.57 log units higher than the non-nitrated analog 2-(2-methylphenyl)-2H-indazole (XLogP3 = 3.6) and 0.77 log units higher than the unsubstituted phenyl analog 6-nitro-2-phenyl-2H-indazole (LogP = 3.4) . The increased lipophilicity arises from the combined effect of the ortho-methyl group and the 6-nitro substituent, which alters the electron distribution and solvation properties of the 2H-indazole core. Notably, the 1H-tautomer 1-(2-methylphenyl)-6-nitro-1H-indazole shares the same LogP (4.17) and LogSW (-5.00) values , indicating that the 2H/1H tautomeric state alone does not significantly alter global lipophilicity under standard calculation conditions.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.17 |
| Comparator Or Baseline | 2-(2-Methylphenyl)-2H-indazole: LogP = 3.6; 6-Nitro-2-phenyl-2H-indazole: LogP = 3.4 |
| Quantified Difference | +0.57 vs. non-nitrated analog; +0.77 vs. unsubstituted phenyl analog |
| Conditions | In silico prediction (Hit2Lead calculation method) |
Why This Matters
Higher LogP impacts membrane permeability and off-target partitioning in cell-based assays, influencing SAR interpretation and hit prioritization decisions.
